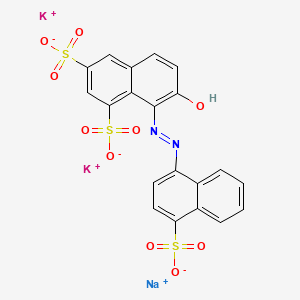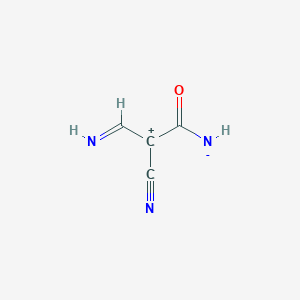![molecular formula C30H38O11 B14421054 (1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one is a highly complex organic molecule. This compound features multiple chiral centers, hydroxyl groups, and a furan ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the heptacyclic core, introduction of hydroxyl groups, and the methoxy group. Common synthetic methods may include:
Cyclization Reactions: To form the heptacyclic structure.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Methoxylation: Introduction of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Multi-step Synthesis: Utilizing automated synthesizers and high-throughput screening.
Purification Techniques: Such as chromatography and crystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Pathways: Investigated for its role in various biological pathways.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Applications: Studied for its therapeutic effects in treating certain diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-ethoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one
- (1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-ol
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the heptacyclic structure, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C30H38O11 |
|---|---|
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one |
InChI |
InChI=1S/C30H38O11/c1-13-7-20(36-4)30(35)25(38-13)39-17-9-15-10-19-29(41-19)23(26(15,2)11-18(17)40-30)22(32)24(33)27(3)16(5-6-28(27,29)34)14-8-21(31)37-12-14/h8-9,13,16-20,22-23,25,32,34-35H,5-7,10-12H2,1-4H3/t13-,16-,17-,18?,19+,20-,22?,23?,25+,26+,27+,28-,29+,30+/m1/s1 |
Clé InChI |
XHXCSWUCMTUFMB-RHLLSRKXSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C=C4C[C@H]5[C@]6(O5)C([C@]4(CC3O2)C)C(C(=O)[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)O)OC |
SMILES canonique |
CC1CC(C2(C(O1)OC3C=C4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)




![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)

